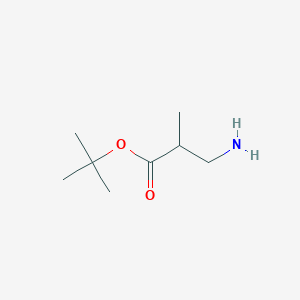
Tert-butyl 3-amino-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-2-methylpropanoate, also known as [R,S]-tert-Butyl 3-amino-2-methylpropionate, is a chemical compound with the CAS Number: 120378-12-3 . It has a molecular weight of 159.23 .
Synthesis Analysis
This compound hydrochloride, a related compound, has been synthesized using anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents . The presence of a chiral center in the molecule allows it to act as a ligand for metal catalysts, influencing the reaction pathway and promoting the formation of one enantiomer (mirror image) over the other.Molecular Structure Analysis
The InChI code for this compound is1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3 . This indicates the presence of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
This compound hydrochloride is a powder with a molecular weight of 195.69 . It has a storage temperature of 4 degrees Celsius .Mecanismo De Acción
Target of Action
Tert-butyl 3-amino-2-methylpropanoate is a complex organic compoundSimilar compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
For instance, similar compounds have been shown to undergo reduction and inversion reactions .
Biochemical Pathways
Related compounds have been found to play a role in various biochemical pathways, including lipid metabolism and the synthesis of depsipeptides .
Pharmacokinetics
It’s known that similar compounds have high gastrointestinal absorption and are permeable to the blood-brain barrier .
Result of Action
Related compounds have been found to have various biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, the compound should be stored under an inert atmosphere at 2-8°C .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Tert-butyl 3-amino-2-methylpropanoate in laboratory experiments is that it is a relatively inexpensive and widely available reagent. Additionally, this compound is stable and can be stored at room temperature for extended periods of time. However, this compound is not soluble in water, which can limit its use in some applications.
Direcciones Futuras
There are a variety of potential future directions for the use of Tert-butyl 3-amino-2-methylpropanoate in scientific research. For example, this compound could be used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound could be used as a ligand in the synthesis of metal complexes, as a catalyst in the synthesis of polymers, and as a precursor in the synthesis of a variety of organic compounds. Furthermore, this compound could be used in the development of new materials, such as polymers and metal complexes, for use in a variety of applications. Finally, this compound could be used in the development of new catalysts for use in organic synthesis.
Métodos De Síntesis
Tert-butyl 3-amino-2-methylpropanoate is synthesized through a variety of methods, including the reaction of tert-butyl bromide with 3-amino-2-methylpropanoic acid. This reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of 70-80 °C. The product is then separated from the reaction mixture by filtration and washed with water. The yield of the reaction is typically around 80%.
Aplicaciones Científicas De Investigación
Tert-butyl 3-amino-2-methylpropanoate is used in a variety of scientific research applications. For example, this compound is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound is used as a ligand in the synthesis of metal complexes, as a catalyst in the synthesis of polymers, and as a precursor in the synthesis of a variety of organic compounds.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-amino-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDAFFAFDGDAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
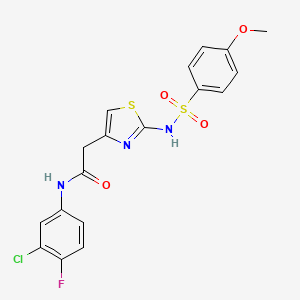


![2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile](/img/structure/B2875834.png)
![N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2875835.png)

![1-allyl-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2875839.png)
![2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2875840.png)
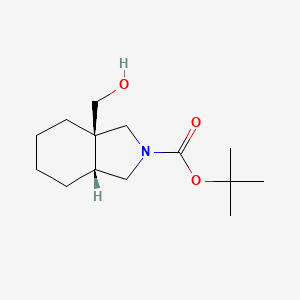
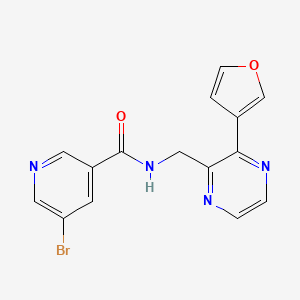
![N1-(4-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2875846.png)
![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-phenyl-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2875847.png)
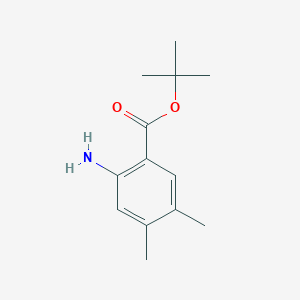
![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2875852.png)
